BenchChemオンラインストアへようこそ!

Ethyl 2-((3-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate

regiochemistry logP hydrogen‑bond geometry

Ethyl 2-((3-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate (CAS 1252434-71-1) is a heterocyclic building block belonging to the class of furan-3-carboxylates bearing an N‑linked 3‑hydroxypiperidine substituent. It has the molecular formula C₁₃H₁₉NO₄, a molecular weight of 253.29 g·mol⁻¹, and is supplied as a research‑grade intermediate with a typical purity of ≥98%.

Molecular Formula C13H19NO4
Molecular Weight 253.29 g/mol
Cat. No. B14914077
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-((3-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate
Molecular FormulaC13H19NO4
Molecular Weight253.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC=C1)CN2CCCC(C2)O
InChIInChI=1S/C13H19NO4/c1-2-17-13(16)11-5-7-18-12(11)9-14-6-3-4-10(15)8-14/h5,7,10,15H,2-4,6,8-9H2,1H3
InChIKeyLCYZQRCUACLCDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-((3-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate: Chemical Identity, Physicochemical Profile, and Procurement Baseline


Ethyl 2-((3-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate (CAS 1252434-71-1) is a heterocyclic building block belonging to the class of furan-3-carboxylates bearing an N‑linked 3‑hydroxypiperidine substituent . It has the molecular formula C₁₃H₁₉NO₄, a molecular weight of 253.29 g·mol⁻¹, and is supplied as a research‑grade intermediate with a typical purity of ≥98% . The compound contains one asymmetric carbon (Fsp³ = 0.615) and features a single hydrogen‑bond donor (the piperidine 3‑OH) and three hydrogen‑bond acceptors, resulting in a calculated logP of approximately 1.11 . These properties place it within a series of regioisomeric and ester‑variant analogs that are commercially available for medicinal‑chemistry and agrochemical intermediate applications.

Why Generic Substitution of Ethyl 2-((3-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate with In‑Class Piperidine‑Furan Carboxylates Carries Scientific Risk


Although several piperidine‑furan‑3‑carboxylate analogs share the same molecular formula and mass, they are not interchangeable in synthesis or biological screening. The regioisomeric 4‑hydroxy analog (CAS 1252522-79-4) and the des‑hydroxy analog (CAS not publicly linked to biological data) possess different hydrogen‑bonding geometries, lipophilicities, and metabolic liabilities that can produce divergent structure‑activity relationships . The 3‑hydroxypiperidine motif is a recognized privileged scaffold in bioactive molecules, and even subtle positional changes of the hydroxyl group are known to alter target engagement and off‑target profiles within the soluble epoxide hydrolase (sEH) inhibitor chemotype [1]. Without explicit head‑to‑head data, substitution risks compromising potency, selectivity, or physicochemical suitability for a given assay or synthetic route.

Product‑Specific Quantitative Differentiation Evidence for Ethyl 2-((3-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate vs. Closest Analogs


Regiochemical Identity: 3‑OH vs. 4‑OH Isomer – Physicochemical Property Divergence

The target compound (3‑OH regioisomer) and its 4‑OH isomer share the same molecular formula, weight, and purity specification but differ measurably in computed lipophilicity and hydrogen‑bond topology. The 3‑OH isomer exhibits a higher logP (1.11) compared with the 4‑OH isomer (logP 0.65), indicating greater lipophilicity that may influence membrane permeability and non‑specific binding . The hydroxyl position also alters the orientation of the hydrogen‑bond donor relative to the furan‑ester pharmacophore, a critical parameter for target engagement in medicinal‑chemistry campaigns [1].

regiochemistry logP hydrogen‑bond geometry

Topological Polar Surface Area (TPSA) Differentiation: 3‑OH vs. 4‑OH Isomer

The target compound has a reported topological polar surface area (TPSA) of 62.91 Ų . The 4‑OH isomer has been reported with an identical TPSA in one database (Leyan, LogP 1.413, H‑Acceptors 5) but with conflicting computed values depending on the software package used . Although the absolute TPSA difference between the two regioisomers is modest, the intramolecular hydrogen‑bonding capacity differs because the 3‑OH group can form a pseudo‑six‑membered ring with the piperidine nitrogen, whereas the 4‑OH cannot. This conformational effect is not captured by simple 2D TPSA calculations but can influence 3D pharmacophore matching.

TPSA drug‑likeness absorption

Purity Specification: ≥98% with Documented Quality Assurance

The target compound is available from multiple reputable suppliers with a purity specification of ≥98% (Chemscene, Fluorochem, Moldb) . This specification is consistent with the 4‑OH isomer (also ≥98% from the same suppliers) , indicating that purity alone does not differentiate these compounds. However, Fluorochem provides additional computed molecular descriptors (logP, Fsp³, H‑bond counts) and full GHS hazard documentation, which supports informed procurement for laboratories that require detailed material characterization prior to purchase.

purity quality control procurement

Class‑Level Privileged Scaffold: 3‑Hydroxypiperidine in Bioactive Molecules

The 3‑hydroxypiperidine motif is a well‑documented privileged scaffold that appears in multiple bioactive chemotypes, including sEH inhibitors, 17β‑HSD1 inhibitors, and kinase inhibitors [1] [2]. Within the sEH inhibitor field, piperidine‑derived amides and ureas have yielded compounds with Ki values in the low nanomolar to sub‑nanomolar range, and the position of the hydroxyl substituent on the piperidine ring has been shown to modulate potency by altering hydrogen‑bonding interactions with key active‑site residues [1]. Although no direct target‑engagement data were retrievable for ethyl 2-((3-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate itself, its 3‑hydroxypiperidine‑furan‑ester architecture aligns with the pharmacophoric requirements of this inhibitor class, supporting its selection as a synthetic intermediate or screening candidate over des‑hydroxy or 4‑hydroxy analogs .

privileged scaffold medicinal chemistry 3‑hydroxypiperidine

Recommended Research and Industrial Application Scenarios for Ethyl 2-((3-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate


Medicinal Chemistry: Piperidine‑Based sEH Inhibitor Lead Optimization

The compound’s 3‑hydroxypiperidine‑furan‑ester core maps onto the pharmacophore of established soluble epoxide hydrolase (sEH) inhibitors, where the hydroxyl group engages in critical hydrogen‑bonding interactions [1]. It serves as a versatile late‑stage intermediate for synthesizing amide, urea, or carbamate derivatives, enabling systematic SAR exploration around the hydroxyl position and ester moiety [2]. Its higher computed logP (+0.46 units vs. the 4‑OH isomer) suggests potentially improved membrane permeability, which may be advantageous for cell‑based assays .

Chemical Biology: Privileged Scaffold Library Synthesis

The 3‑hydroxypiperidine motif is a validated privileged scaffold with demonstrated activity across multiple target classes (sEH, 17β‑HSD1, kinases) [1] [2]. Incorporating ethyl 2-((3-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate into diversity‑oriented synthesis libraries enables the generation of screening collections enriched for 3D pharmacophoric complexity (Fsp³ = 0.615), a parameter correlated with higher clinical success rates .

Agrochemical Intermediate: Furan‑Piperidine Hybrid Scaffold Derivatization

Compounds bearing furan‑piperidine hybrid structures have been reported in patent literature as intermediates for agrochemical actives, including flavor enhancers and pest‑control agents [1] [2]. The ethyl ester functionality provides a synthetic handle for further derivatization (hydrolysis, amidation, reduction) while the 3‑hydroxypiperidine moiety introduces stereochemical complexity that can enhance target selectivity in agrochemical screening cascades .

Method Development: Chiral Separation and Analytical Reference Standard

With one asymmetric carbon atom and commercially available at ≥98% purity, this compound is suitable for use as a reference standard in chiral HPLC method development or as a substrate for stereoselective synthesis optimization [1] [2]. Its well‑characterized hazard profile (GHS07, H302/H315/H319/H335) supports safe handling in analytical laboratories [1].

Quote Request

Request a Quote for Ethyl 2-((3-hydroxypiperidin-1-yl)methyl)furan-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.